molecular formula C10H8ClNO2S2 B061515 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene CAS No. 175201-48-6

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene

Cat. No.: B061515
CAS No.: 175201-48-6
M. Wt: 273.8 g/mol
InChI Key: BNXALWKJNREZHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-3-amine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulphonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-[(4-methylphenyl)sulphonyl]thiophene
  • 3-Amino-4-[(4-fluorophenyl)sulphonyl]thiophene
  • 3-Amino-4-[(4-bromophenyl)sulphonyl]thiophene

Uniqueness

3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for chemical modifications and applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c11-7-1-3-8(4-2-7)16(13,14)10-6-15-5-9(10)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXALWKJNREZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410665
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-48-6
Record name 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)thiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00410665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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